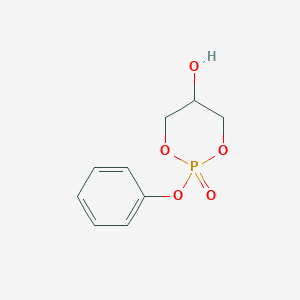![molecular formula C23H25NO3 B14257295 Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]- CAS No. 388606-58-4](/img/structure/B14257295.png)
Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]- is a chemical compound with the molecular formula C23H25NO2 It is known for its complex structure, which includes a central ethanol moiety linked to a bis(4-methoxyphenyl)phenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]- typically involves the reaction of ethanol with bis(4-methoxyphenyl)phenylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]- may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency, with stringent quality control measures in place to monitor the purity and composition of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a precursor for drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethoxy]-: This compound has a similar structure but with an ether linkage instead of an amino group.
Dimethoxytrityl, [bis-(4-methoxyphenyl)phenylmethyl] (DMT): Widely used for protection of 5′-hydroxy group in nucleosides, particularly in oligonucleotide synthesis.
Uniqueness
Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]- is unique due to its specific functional groups and structural configuration, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
388606-58-4 |
|---|---|
Formule moléculaire |
C23H25NO3 |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
2-[[bis(4-methoxyphenyl)-phenylmethyl]amino]ethanol |
InChI |
InChI=1S/C23H25NO3/c1-26-21-12-8-19(9-13-21)23(24-16-17-25,18-6-4-3-5-7-18)20-10-14-22(27-2)15-11-20/h3-15,24-25H,16-17H2,1-2H3 |
Clé InChI |
UNZMBBKFAHSOGB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14257223.png)
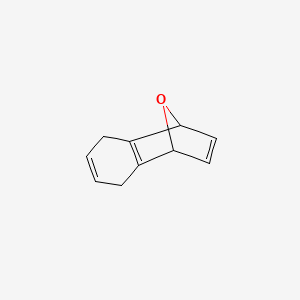
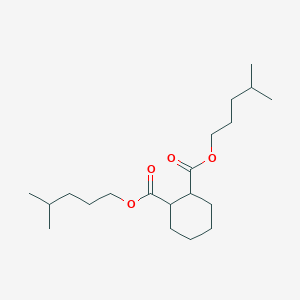

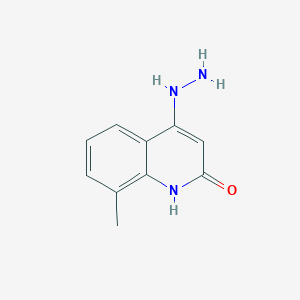
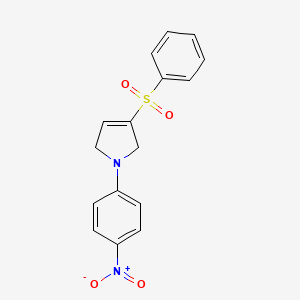

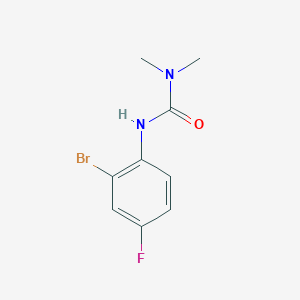
![9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]-](/img/structure/B14257281.png)


![{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol](/img/structure/B14257307.png)

